molecular formula C6H3F B14544315 1-Fluorocyclohexa-1,3-dien-5-yne CAS No. 62209-91-0

1-Fluorocyclohexa-1,3-dien-5-yne

Cat. No.: B14544315
CAS No.: 62209-91-0
M. Wt: 94.09 g/mol
InChI Key: LAFVYDIGFNJXFG-UHFFFAOYSA-N
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Description

1-Fluorocyclohexa-1,3-dien-5-yne is an organic compound with the molecular formula C6H3F. This compound is characterized by a fluorine atom attached to a cyclohexa-1,3-dien-5-yne ring structure. The presence of both a fluorine atom and a triple bond within the same molecule makes it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluorocyclohexa-1,3-dien-5-yne typically involves the fluorination of cyclohexa-1,3-dien-5-yne. One common method is the reaction of cyclohexa-1,3-dien-5-yne with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorocyclohexa-1,3-dien-5-yne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorinated cyclohexadienones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of fluorinated cyclohexenes.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Fluorinated cyclohexadienones

    Reduction: Fluorinated cyclohexenes

    Substitution: Various fluorinated derivatives depending on the substituent introduced

Scientific Research Applications

1-Fluorocyclohexa-1,3-dien-5-yne has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of fluorine’s role in biological systems.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of such pharmaceuticals.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 1-Fluorocyclohexa-1,3-dien-5-yne exerts its effects is largely dependent on the specific reactions it undergoes. In general, the presence of the fluorine atom can significantly alter the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. The compound can participate in various pathways, including electrophilic addition, nucleophilic substitution, and cycloaddition reactions.

Comparison with Similar Compounds

1-Fluorocyclohexa-1,3-dien-5-yne can be compared with other fluorinated cyclohexadienes and cyclohexenes. Some similar compounds include:

    1-Fluorocyclohexa-1,4-diene: Similar structure but with different positions of the double bonds.

    1-Fluorocyclohexene: Lacks the conjugated diene system, leading to different reactivity.

    1,2-Difluorocyclohexa-1,3-diene: Contains an additional fluorine atom, which further alters its chemical properties.

The uniqueness of this compound lies in its combination of a fluorine atom with a conjugated diene and an alkyne, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

62209-91-0

Molecular Formula

C6H3F

Molecular Weight

94.09 g/mol

InChI

InChI=1S/C6H3F/c7-6-4-2-1-3-5-6/h1-2,4H

InChI Key

LAFVYDIGFNJXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C=C=C1)F

Origin of Product

United States

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